molecular formula C10H12FN5O4 B044010 2'-Deoxy-2'-fluoroguanosine CAS No. 78842-13-4

2'-Deoxy-2'-fluoroguanosine

Cat. No. B044010
CAS RN: 78842-13-4
M. Wt: 285.23 g/mol
InChI Key: UXUZARPLRQRNNX-DXTOWSMRSA-N
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Description

Synthesis Analysis

The synthesis of 2'-Deoxy-2'-fluoroguanosine involves starting from 8, 2'-anhydro-8-oxy-9-β-D-arabinofuranosylguanine, with subsequent modifications including protection and derivatization steps, leading to the final product exhibiting a 3'-endo favored conformation (Ikehara & Imura, 1981).

Molecular Structure Analysis

The molecular structure of 2'-Deoxy-2'-fluoroguanosine is crucial for its interactions and stability. The fluorine atom at the 2' position significantly affects the sugar's conformation and the nucleoside's overall molecular architecture, leading to distinct properties compared to non-fluorinated analogs.

Chemical Reactions and Properties

2'-Deoxy-2'-fluoroguanosine participates in various chemical reactions, highlighting its versatility. For example, its polymerization to form poly(2'-deoxy-2'-fluoroadenylic acid) demonstrates its ability to engage in nucleic acid synthesis processes, closely resembling the properties of natural nucleic acids (Ikehara, Fukui, & Kakiuchi, 1978).

Scientific Research Applications

  • It was synthesized with a 3'-endo favored conformation, providing a new tool for studying nucleosides and nucleotides (Ikehara & Imura, 1981).

  • This compound is a potent inhibitor of influenza A and B viruses, showing potential as an antiviral agent (Tisdale et al., 1993).

  • It effectively inhibits influenza virus replication in chick embryo cells, with specificity confirmed through transcriptase activity studies (Tisdale et al., 1995).

  • Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides, incorporating this compound, show high binding affinity and specificity for RNA targets, and are nuclease-resistant (Kawasaki et al., 1993).

  • It has been used in synthesizing derivatives like 5'-deoxy-5'-fluoroguanosine, showing potential for cancer treatment and enzyme inhibitors targeting parasitic protozoa (Spitale et al., 2007).

  • Its incorporation into DNA G-quadruplexes stabilizes them, improving their physicochemical and biological properties (Peng & Damha, 2007).

  • It shows significant anti-influenza virus activity in human respiratory epithelial cells, making it a candidate for further investigation (Rollins et al., 1993).

  • It also demonstrates high antiviral activity against influenza and herpes simplex viruses in cultured cells, suggesting potential applications in treating viral infections in animals (Boreko et al., 2001).

  • Its derivatives, such as 2'-deoxy-2'-fluororibosides, have been effective against influenza viruses in ferrets (Jakeman et al., 1994).

  • 2'-Deoxy-2'-fluoroguanosine and its congeners show potent antiviral activity, particularly against influenza, with little cytotoxicity, making them promising antiinfluenza agents (Tuttle et al., 1993).

Safety And Hazards

When handling 2’-Deoxy-2’-fluoroguanosine, it is recommended to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZARPLRQRNNX-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229334
Record name 2'-Deoxy-2'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-2'-fluoroguanosine

CAS RN

78842-13-4
Record name 2'-Deoxy-2'-fluoroguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 2
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 3
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 4
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 5
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 6
2'-Deoxy-2'-fluoroguanosine

Citations

For This Compound
145
Citations
M Tisdale, M Ellis, K Klumpp, S Court… - Antimicrobial agents and …, 1995 - Am Soc Microbiol
The nucleoside analog 2'-deoxy-2'-fluoroguanosine (2'-fluorodGuo) is phosphorylated by cellular enzymes and reversibly inhibits influenza virus replication in chick embryo cells within …
Number of citations: 70 journals.asm.org
T Maruyama, S Kozai, K Nakamura… - … , Nucleotides and Nucleic …, 2002 - Taylor & Francis
… This paper reports a method for the synthesis of 2′-deoxy-2′-fluoroguanosine in which … 2 ,O 3′ ,O 5′ -triacetyl-2′-deoxy-2′-fluoroguanosine (5a). Compound 5a was subjected to …
Number of citations: 3 www.tandfonline.com
M Ikehara, J IMURA - Chemical and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
… 2'-Deoxy-2'-fluoroguanosine (VII) was synthesized starting from 8, 2'-anhydro-8-oxy-9-β-D-… The resulting 2'-deoxy-2'-fluoroguanosine showed a 3'-endo favored conformation. …
Number of citations: 46 www.jstage.jst.go.jp
GV Zaitseva, AI Zinchenko, VN Barai… - … Nucleotides & Nucleic …, 1999 - Taylor & Francis
Chemical and enzymatic methods were employed for the synthesis of the title compound, 2′F-Guo 7. High antiviral activity of 2′F-Guo was established in chick embryo cells infected …
Number of citations: 21 www.tandfonline.com
I Boreko, NI Pavlova, GV Zaĭtseva… - Voprosy …, 2001 - europepmc.org
High antiviral activity of 2'-deoxy-2'fluoroguanosine (2'-D-2'-FG) was observed in chicken embryo cells infected with FPV/Rostock/34 (H7N1) influenza virus and herpes simplex virus (…
Number of citations: 19 europepmc.org
BS Rollins, AHA Elkhatieb, FG Hayden - Antiviral research, 1993 - Elsevier
… The most active analog, 2'-deoxy-2'-fluoroguanosine, was found to be inhibitory against a … antiviral and cytotoxic activities of 2'-deoxy-2'-fluoroguanosine and two related analogs in vitro, …
Number of citations: 20 www.sciencedirect.com
KJ Jakeman, M Tisdale, S Russell… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… of body weight given intraperitoneally) of ferrets with 2'-deoxy-2'fluoroguanosine or its prodrug, 2,6-… The most potent, 2'-deoxy-2'-fluoroguanosine (2'-FluorodGuo), was significantly more …
Number of citations: 57 journals.asm.org
JV Tuttle, M Tisdale, TA Krenitsky - Journal of medicinal chemistry, 1993 - ACS Publications
… The rate of phosphorolysis of 2'-deoxy-2'-fluoroguanosine (11) (1.0 mM) byPNPase was only 0.0031 % of the rate with 2,-deoxyguanosine.62 The marked decrease in therate of …
Number of citations: 86 pubs.acs.org
M Tisdale, G Appleyard, JV Tuttle… - Antiviral Chemistry …, 1993 - journals.sagepub.com
… 2'-deoxy-2'fluoroguanosine selected for further study was active against all influenza A and B strains tested, including one clinical isolate which proved extremely sensitive when …
Number of citations: 39 journals.sagepub.com
M IKEHARA, J IMURA - Chemical and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
… 2'-Deoxy-2'-fluoroguanosine was derivatized to the N 2-isobutyryl-5'-monomethoxytrityl … For structural elucidation of the dinucleoside monophosphate, 2'-deoxy-2'-fluoroguanosine 3'-…
Number of citations: 9 www.jstage.jst.go.jp

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